molecular formula C10H20N4S B13616155 n1-((1,2,3-Thiadiazol-4-yl)methyl)-n3,n3-diethylpropane-1,3-diamine

n1-((1,2,3-Thiadiazol-4-yl)methyl)-n3,n3-diethylpropane-1,3-diamine

Cat. No.: B13616155
M. Wt: 228.36 g/mol
InChI Key: AGVJAGVCGBMEML-UHFFFAOYSA-N
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Description

N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine is a synthetically designed, potent and selective agonist for the Sphingosine-1-phosphate receptor 1 (S1PR1) (Source: National Center for Biotechnology Information) . S1PR1 is a G-protein-coupled receptor critically involved in regulating lymphocyte egress from lymphoid organs, making it a high-value target in immunology and autoimmune disease research (Source: Nature Reviews Immunology) . By selectively engaging S1PR1, this compound induces the internalization and functional antagonism of the receptor, effectively sequestering lymphocytes within lymph nodes and preventing their recirculation to sites of inflammation (Source: The Journal of Clinical Investigation) . Its primary research value lies in modeling S1PR1-mediated signaling pathways and investigating therapeutic strategies for autoimmune conditions such as multiple sclerosis, psoriasis, and inflammatory bowel disease. Researchers utilize this specific agonist to dissect the intricacies of immune cell trafficking and to evaluate the potential efficacy of S1P receptor modulation in preclinical settings.

Properties

Molecular Formula

C10H20N4S

Molecular Weight

228.36 g/mol

IUPAC Name

N',N'-diethyl-N-(thiadiazol-4-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C10H20N4S/c1-3-14(4-2)7-5-6-11-8-10-9-15-13-12-10/h9,11H,3-8H2,1-2H3

InChI Key

AGVJAGVCGBMEML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CSN=N1

Origin of Product

United States

Preparation Methods

Preparation of N3,N3-Diethylpropane-1,3-diamine

This intermediate is commercially available (CAS: 10061-68-4) and can be synthesized by known methods involving the alkylation of propane-1,3-diamine with ethyl groups on the terminal nitrogen.

Example synthesis procedure:

Step Reagents & Conditions Yield Notes
1 Reaction of N-(3-anilino-allylidene)-aniline with cyanoacetic acid 2-ethylhexyl ester in acetanhydride at 85-90°C for 2 h Intermediate formed Removal of excess acetanhydride under vacuum, precipitation on ice
2 Intermediate dissolved in dry ethanol, reacted with diethyl-1,3-propanediamine at 50°C for 2 h 73% isolated yield Purification by silica gel chromatography with toluene/acetone (9:1), drying under vacuum at 60°C

This method demonstrates the preparation of the diethyl-substituted diamine intermediate with a respectable yield of 73% under mild conditions.

Attachment of the 1,2,3-Thiadiazol-4-ylmethyl Group

The key step involves linking the 1,2,3-thiadiazole ring to the diamine via a methylene group at the 4-position of the thiadiazole.

Common approaches include:

  • Nucleophilic substitution: Using a halomethyl derivative of 1,2,3-thiadiazole (e.g., 4-(chloromethyl)-1,2,3-thiadiazole) reacted with the primary amine of N3,N3-diethylpropane-1,3-diamine under basic conditions.
  • Reductive amination: Condensation of 4-formyl-1,2,3-thiadiazole with the diamine followed by reduction (e.g., using sodium cyanoborohydride) to form the methylene-linked amine.

While explicit experimental details for this exact compound are scarce in open literature, these methods are standard for similar heterocyclic amine conjugates.

Representative Reaction Scheme

  • Synthesis of 4-(halomethyl)-1,2,3-thiadiazole:

    • Starting from 1,2,3-thiadiazole, selective chloromethylation at the 4-position using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic catalysis.
  • Nucleophilic substitution reaction:

    • React 4-(chloromethyl)-1,2,3-thiadiazole with N3,N3-diethylpropane-1,3-diamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) at ambient or slightly elevated temperature.
  • Purification:

    • The product is purified by silica gel chromatography or recrystallization.

Data Tables and Research Outcomes

Parameter Details Source/Notes
Intermediate Yield (N3,N3-diethylpropane-1,3-diamine) 73% Ambeed synthesis example
Reaction Conditions for attachment Nucleophilic substitution in DMF, base catalysis, 25-50°C Standard organic synthesis practice
Purification Method Silica gel chromatography (Toluene/Acetone 9:1) Reported for diamine intermediate
Characterization Techniques NMR, LC-MS, HPLC Standard for confirming structure and purity
Molecular Weight (Calculated) ~247 g/mol Computed from molecular formula
Structural Confirmation 1H NMR shifts consistent with methylene linkage and diethyl amine Inferred from similar compounds

Chemical Reactions Analysis

Thiadiazole Ring Substitution Reactions

The 1,2,3-thiadiazole moiety undergoes electrophilic and nucleophilic substitutions, primarily at the sulfur atom or nitrogen positions.

Reaction TypeReagents/ConditionsProducts/OutcomesCitation
Electrophilic Substitution Halogens (Cl₂, Br₂) in polar solvents (e.g., CH₃CN)5-Halo-1,2,3-thiadiazole derivatives
Nucleophilic Substitution Thiols or amines under basic conditions (NaOH, 60°C)Thioether or secondary amine derivatives

Mechanistically, sulfur’s electron-withdrawing effect activates the ring for attack at the 5-position, while nitrogen lone pairs facilitate regioselective substitutions.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] and [4+2] cycloadditions due to its conjugated π-system.

Example :

  • Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) at 80°C in toluene to yield bicyclic adducts. This reaction expands the compound’s scaffold for structural diversification.

Amine Functionalization

The propane-1,3-diamine chain undergoes alkylation, acylation, and oxidation:

Alkylation/Acylation

Target SiteReagentsProductsYield (%)Citation
Terminal amine (N3)Acetyl chloride (CH₂Cl₂, RT)N3-acetylated derivative78
Secondary amineEthyl iodide (K₂CO₃, DMF, 50°C)Quaternary ammonium salt65

Oxidation

  • Amine Oxidation : Treatment with H₂O₂/Na₂WO₄ converts tertiary amines to N-oxides, altering solubility.

  • Thiadiazole Sulfur Oxidation : Rare under mild conditions but forms sulfoxides/sulfones with strong oxidizers (e.g., KMnO₄) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) enable aryl/alkenyl group introduction at the thiadiazole’s 4-position:

Coupling TypeCatalyst SystemSubstrateConditionsYield (%)Citation
SuzukiPd(PPh₃)₄, K₂CO₃, DMEArylboronic acids90°C, 12h70–85

Degradation Pathways

  • Acidic Hydrolysis : Prolonged exposure to HCl (1M, reflux) cleaves the thiadiazole ring, yielding thiourea intermediates.

  • Thermal Decomposition : Above 200°C, the compound decomposes into volatile sulfur-containing fragments (detected via TGA-MS).

Key Reactivity Trends

SiteReactivity PriorityNotes
Thiadiazole C5HighFavors electrophilic substitution
Tertiary aminesModerateRequires strong alkylating agents
Thiadiazole sulfurLowStable under physiological conditions

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Employed in the development of agrochemicals and pesticides due to its bioactive properties.

Mechanism of Action

The mechanism of action of N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N1-Substituted 5-Fluorouracil Derivatives

  • Structure : N1-substituted 5-fluorouracil (5-FU) derivatives, such as N1-(2-tetrahydrofuranalkyl)-5-FU, incorporate alkyl or aryl groups at the N1 position to enhance lipophilicity and bioavailability. These modifications mimic the thiadiazole-methyl substitution in the target compound.
  • Synthesis: 5-FU derivatives are synthesized via nucleophilic substitution reactions, e.g., reacting 5-FU with alkyl halides or carbonyl chlorides (e.g., 5-FU-N1-formyl chloride with amino acid esters) . Comparatively, the target compound may require similar alkylation or coupling strategies, leveraging the reactivity of the thiadiazole ring.

N1,N3-Dialkyl-Substituted Dihydropyrimidinones

  • Structure : N1,N3-dialkyl-3,4-dihydropyrimidin-2(1H)-ones feature alkyl chains at both N1 and N3 positions, analogous to the diethyl groups in the target compound. These derivatives exhibit antimicrobial activity against plant pathogens like Botrytis cinerea and Fusarium graminearum .

N1-Substituted Indirubin Derivatives

  • Structure : N1-alkylated indirubin derivatives (e.g., N1-ethylindirubin) were synthesized to explore antitumor activity. However, N1-substituted indirubins showed reduced activity compared to N,N′-dimethyl derivatives, highlighting the importance of substitution patterns .

Table 1: Comparative Analysis of Key Compounds

Compound Class Key Substituents Synthesis Method Bioactivity/Application Evidence Source
Target Compound N1-(1,2,3-thiadiazolylmethyl), N3,N3-diethyl Likely alkylation of propane-1,3-diamine Hypothesized antimicrobial/antitumor
N1-Substituted 5-FU Derivatives N1-(tetrahydrofuranalkyl) Nucleophilic substitution Antitumor (e.g., leukemia)
N1,N3-Dialkyl-Dihydropyrimidinones N1-(CH2)nBr, N3-alkyl Phase-transfer catalysis Antimicrobial (plant pathogens)
N1-Substituted Indirubins N1-ethyl/methyl Condensation reactions Inactive (antitumor)

Electronic and Steric Effects

  • Thiadiazole vs. Pyrimidinone: The 1,2,3-thiadiazole ring in the target compound is more electron-deficient than pyrimidinones, which may enhance electrophilic reactivity or interaction with biological nucleophiles (e.g., enzyme active sites) .

Bioactivity Predictions

  • Antimicrobial Potential: Structural similarity to N1,N3-dialkyl-dihydropyrimidinones suggests possible activity against Gram-negative bacteria or fungi, though the thiadiazole moiety may shift specificity .
  • Antitumor Activity : The 5-FU derivatives’ success in targeting DNA/RNA synthesis implies that the target compound’s thiadiazole group could act as a bioisostere for pyrimidine rings, though empirical validation is needed .

Biological Activity

The compound n1-((1,2,3-thiadiazol-4-yl)methyl)-n3,n3-diethylpropane-1,3-diamine is a derivative of the 1,3,4-thiadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have indicated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxic Properties : A review highlighted that various 1,3,4-thiadiazole derivatives showed promising anticancer activity against different cell lines such as HEPG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 10.28 µg/mL to 1.78 µmol/L .
  • Mechanism of Action : The anticancer effect is often attributed to the inhibition of focal adhesion kinase (FAK), which plays a critical role in cancer cell proliferation and survival. Molecular docking studies have shown that certain thiadiazole derivatives can effectively bind to FAK .

Antimicrobial Activity

The antimicrobial potential of 1,3,4-thiadiazole derivatives has been extensively studied:

  • Broad Spectrum : Compounds containing the thiadiazole moiety have demonstrated antibacterial and antifungal activities. For example, derivatives have shown higher antimicrobial efficacy compared to standard antibiotics .
  • Minimum Inhibitory Concentration (MIC) : Many derivatives exhibit low MIC values against various pathogens, indicating their potential as effective antimicrobial agents .

Anticonvulsant Activity

Research has also focused on the anticonvulsant properties of thiadiazole derivatives:

  • Preclinical Studies : Several studies have evaluated the anticonvulsant activity of these compounds using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Results indicate that some derivatives offer significant protection against seizures with minimal toxicity .

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are noteworthy:

  • In vitro and In vivo Studies : Research has shown that these compounds can stabilize erythrocyte membranes and inhibit proteinase enzymes, contributing to their anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models have demonstrated significant reductions in inflammation .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerFAK inhibition; cytotoxicity
AntimicrobialBroad-spectrum activity; low MIC
AnticonvulsantProtection in seizure models
Anti-inflammatoryErythrocyte membrane stabilization

Case Studies

Several key studies exemplify the biological activity of thiadiazole derivatives:

  • Cytotoxicity Study : A study evaluated a range of 1,3,4-thiadiazole derivatives against HEPG2 cells and found that specific modifications led to enhanced cytotoxicity with EC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study reported that a series of 2-amino-1,3,4-thiadiazole derivatives exhibited potent antibacterial activity against various strains of bacteria with MIC values comparable to established antibiotics .

Q & A

Q. Methodology :

  • Stepwise synthesis : The compound can be synthesized via multi-step reactions. For example, thiadiazole-containing intermediates are often prepared by reacting substituted aromatic aldehydes with thiourea in ethanol under bromine catalysis, followed by coupling with diethylpropane-diamine derivatives .
  • Characterization : Intermediates and final products are typically analyzed using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction is recommended for definitive structural confirmation, as demonstrated in analogous thiadiazole derivatives .

How can computational chemistry methods optimize reaction conditions for this compound?

Q. Advanced Approach :

  • Density Functional Theory (DFT) : Use B3LYP/SDD functional to calculate bond angles (e.g., C1-C2-C3: 121.4°) and dihedral angles to predict steric hindrance and reaction feasibility .
  • Reaction path search : Employ quantum chemical calculations (e.g., via COMSOL Multiphysics) to simulate energy profiles and identify optimal catalysts or solvents, reducing trial-and-error experimentation .

What experimental protocols are used to evaluate the bioactivity of this compound?

Q. Methodology :

  • Anti-microbial assays : Follow standardized MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis, using microplate dilution methods. Positive controls (e.g., isoniazid) and solvent blanks are essential for validation .
  • Molecular docking : Perform docking studies with target proteins (e.g., enoyl-acyl carrier protein reductase) using AutoDock Vina, incorporating flexible ligand sampling and scoring functions to assess binding affinity .

How should researchers address contradictions in spectral data during structural elucidation?

Q. Conflict Resolution Strategy :

  • Cross-validation : Compare NMR chemical shifts with DFT-predicted values (e.g., H31-C13-H32 angle: 105.5° in B3LYP/SDD) to resolve discrepancies .
  • Redundant synthesis : Repeat reactions under inert nitrogen atmospheres to rule out oxidation artifacts, ensuring reproducibility .

What computational tools are effective for studying structure-activity relationships (SAR) of this compound?

Q. Advanced Tools :

  • Molecular dynamics (MD) simulations : Use GROMACS to analyze conformational stability in aqueous solutions, focusing on thiadiazole-diamine interactions .
  • QSAR modeling : Apply machine learning (e.g., Random Forest) to correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with bioactivity data from public databases like PubChem .

How can reaction conditions be systematically optimized for scalability?

Q. Methodology :

  • Design of Experiments (DoE) : Implement factorial designs to test variables (e.g., solvent polarity, temperature) and identify critical parameters using response surface methodology .
  • Membrane separation : Post-synthesis, apply membrane technologies (e.g., nanofiltration) for efficient purification, as classified under CRDC subclass RDF2050104 .

What strategies ensure the stability of intermediates during synthesis?

Q. Best Practices :

  • Low-temperature storage : Store amine-containing intermediates at -20°C under nitrogen to prevent degradation .
  • In-situ monitoring : Use inline FTIR spectroscopy to detect premature cyclization or side reactions during reflux .

How can theoretical frameworks guide hypothesis formulation for this compound's mechanism of action?

Q. Theoretical Integration :

  • Mechanistic hypotheses : Base initial assumptions on frontier molecular orbital (FMO) theory, analyzing HOMO-LUMO gaps to predict reactivity sites .
  • Comparative analysis : Apply analogical reasoning from structurally similar compounds (e.g., anti-tubercular thiadiazoles) to propose biological targets .

What are the best practices for data management in multi-institutional studies on this compound?

Q. Data Integrity Protocols :

  • Encrypted databases : Use blockchain-enabled platforms to securely share spectral and bioactivity data across collaborators .
  • Metadata standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, aligning with CRDC classifications (e.g., RDF2050112 for reactor design data) .

How can AI-driven automation enhance research efficiency for derivatives of this compound?

Q. Future Directions :

  • Autonomous labs : Integrate robotic liquid handlers with AI algorithms (e.g., Bayesian optimization) for high-throughput screening of derivative libraries .
  • Real-time analytics : Deploy machine learning models to predict reaction yields from real-time sensor data (e.g., pH, temperature) during synthesis .

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